Bienvenue dans la boutique en ligne BenchChem!

2-Chlorobenzylamiloride

ENaC Epithelial Sodium Transport Amiloride Analog SAR

2-Chlorobenzylamiloride (o-chlorobenzamil; CAS 1163-44-6) is a synthetic N-chlorobenzyl derivative of the potassium-sparing diuretic amiloride, classified within the pyrazinecarboxamide chemotype. It is employed as a pharmacological tool compound for dissecting sodium transport pathways, primarily due to its enhanced affinity for epithelial sodium channels (ENaC) and its distinct inhibitory profile against the cardiac Na⁺/Ca²⁺ exchanger (NCX) and cAMP-dependent phosphodiesterases.

Molecular Formula C13H13Cl2N7O
Molecular Weight 354.2 g/mol
CAS No. 1163-44-6
Cat. No. B072022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzylamiloride
CAS1163-44-6
Synonyms2-chlorobenzylamiloride
Molecular FormulaC13H13Cl2N7O
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNNC=NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl
InChIInChI=1S/C13H13Cl2N7O/c14-8-4-2-1-3-7(8)5-19-20-6-18-13(23)9-11(16)22-12(17)10(15)21-9/h1-4,6,19H,5H2,(H4,16,17,22)(H,18,20,23)
InChIKeyFMOHKUUTQZZUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylamiloride (CAS 1163-44-6): A Differentiated Amiloride Analog for Ion Transport Research and Cardiac Pharmacology


2-Chlorobenzylamiloride (o-chlorobenzamil; CAS 1163-44-6) is a synthetic N-chlorobenzyl derivative of the potassium-sparing diuretic amiloride, classified within the pyrazinecarboxamide chemotype [1]. It is employed as a pharmacological tool compound for dissecting sodium transport pathways, primarily due to its enhanced affinity for epithelial sodium channels (ENaC) and its distinct inhibitory profile against the cardiac Na⁺/Ca²⁺ exchanger (NCX) and cAMP-dependent phosphodiesterases [2][3]. Unlike many 5-amino-substituted amiloride analogs that preferentially target the Na⁺/H⁺ exchanger (NHE), 2-chlorobenzylamiloride derives its differentiation from modifications at the terminal guanidinyl nitrogen, conferring a unique multi-target selectivity signature relevant to cardiac, epithelial, and neuronal experimental systems [2][3].

Why 2-Chlorobenzylamiloride Cannot Be Simply Replaced by Other Amiloride Analogs in Critical Assays


Amiloride analogs are not functionally interchangeable despite sharing a common pyrazinecarboxamide scaffold. The site and nature of chemical substitution dictates target selectivity, potency, and off-target profile [1]. Analogs such as EIPA (5-(N-ethyl-N-isopropyl)amiloride), DMA (5-(N,N-dimethyl)amiloride), and MIBA (5-(N-methyl-N-isobutyl)amiloride) achieve NHE-1 selectivity and enhanced potency through 5-amino group disubstitution, with EIPA reaching approximately 200-fold greater NHE inhibitory potency than amiloride [2]. In contrast, 2-chlorobenzylamiloride bears a 2-chlorobenzyl substitution on the terminal guanidinyl moiety, which drives affinity toward epithelial Na⁺ channels (20-fold greater than amiloride) and confers a distinct cardiac profile: preferential inhibition of NCX and cAMP-dependent phosphodiesterase rather than broad multi-system suppression [3][4]. Compounding this, the structurally close analog 3′,4′-dichlorobenzamil (DCB) inhibits Na-K-ATPase, sarcotubular Ca-ATPase, NCX, cAMP-phosphodiesterase, and mitochondrial oxidative phosphorylation with essentially equal potency, producing a non-specific cardiac depression profile that 2-chlorobenzylamiloride avoids [3]. These divergent selectivity profiles mean that substituting one analog for another can fundamentally alter experimental conclusions, particularly in studies where NCX activity must be isolated from NHE, Na-K-ATPase, or Ca-ATPase contributions.

2-Chlorobenzylamiloride Quantitative Differentiation Evidence: Head-to-Head Comparator Data


20-Fold Higher Affinity for Epithelial Sodium Channels Versus Amiloride

In a systematic comparison of 17 amiloride analogs on sodium transport in isolated frog skin epithelium, the N-o-chlorobenzylamidino compound (2-chlorobenzylamiloride) exhibited an affinity approximately 20-fold greater than that of amiloride for the passive sodium channel (ENaC). Amiloride had a dissociation constant (Kd) of 181.9 ± 8.9 nM (n = 123 measurements at 111 mM Na⁺), and 2-chlorobenzylamiloride produced maximal inhibition of sodium transport at correspondingly lower concentrations [1]. The N-benzylamidino analog showed a comparable 20-fold enhancement, but the 2-chloro substitution on the benzyl ring provides additional chemical differentiation relevant to downstream synthetic derivatization and structure-activity relationship (SAR) exploration [1].

ENaC Epithelial Sodium Transport Amiloride Analog SAR

Selective Cardiac Target Engagement: Preferential NCX and PDE Inhibition Versus 3′,4′-Dichlorobenzamil

In a direct comparative study using guinea pig cardiac preparations and isolated bovine heart enzyme assays, 2-chlorobenzylamiloride (o-chlorobenzamil) and its close structural analog 3′,4′-dichlorobenzamil (DCB) exhibited markedly divergent multi-target inhibition profiles. DCB inhibited Na-K-ATPase, sarcotubular Ca-ATPase, the Na⁺/Ca²⁺ exchange carrier (NCX), cAMP-dependent phosphodiesterase (PDE), and mitochondrial oxidative phosphorylation all with comparable potency [1]. In contrast, low micromolar concentrations of 2-chlorobenzylamiloride predominantly inhibited only the NCX carrier and cAMP-dependent PDE, largely sparing Na-K-ATPase, Ca-ATPase, and mitochondrial function [1]. Functionally, this translated into differential pharmacological behavior: 2-chlorobenzylamiloride antagonized the positive inotropic effect of the PDE inhibitor isobutylmethylxanthine (IBMX), whereas DCB potentiated it; and 2-chlorobenzylamiloride uniquely shifted the ouabain concentration-effect curve rightward and prevented ouabain-induced contracture (rise in resting force), an effect not observed with DCB [1].

Na⁺/Ca²⁺ Exchanger Cardiac Contractility Phosphodiesterase Target Selectivity

Functional Antagonism of Ouabain Cardiotoxicity: A Property Absent in 3′,4′-Dichlorobenzamil

In head-to-head experiments on electrically driven guinea pig left atria, 2-chlorobenzylamiloride (o-chlorobenzamil) produced two effects not exhibited by 3′,4′-dichlorobenzamil (DCB): (1) it shifted the positive inotropic concentration-effect curve of ouabain to the right, indicating functional antagonism; and (2) it prevented the appearance of ouabain toxicity as measured by a rise in resting force (contracture), a hallmark of digitalis toxicity [1]. This ouabain-antagonism property correlates with 2-chlorobenzylamiloride’s preferential NCX inhibition, as NCX-mediated Ca²⁺ overload is a central mechanism in ouabain-induced cardiotoxicity. DCB, despite also inhibiting NCX, did not show this protective effect, likely because its concurrent inhibition of Na-K-ATPase (the primary target of ouabain itself) and Ca-ATPase masks or negates any NCX-mediated benefit [1].

Ouabain Toxicity Na⁺/Ca²⁺ Exchange Cardioprotection Cardiac Glycoside Antagonism

Divergent Inotropic Mechanism: 30% Catecholamine Contribution Versus Zero for 3′,4′-Dichlorobenzamil

Although 2-chlorobenzylamiloride and 3′,4′-dichlorobenzamil (DCB) produced quantitatively similar positive inotropic effects in electrically driven guinea pig left atria (concentration range 2–80 μM), the underlying mechanisms differed substantially. Endogenously released catecholamines contributed approximately 30% to the positive inotropic effect of 2-chlorobenzylamiloride, whereas catecholamine release contributed zero to the inotropic effect of DCB [1]. This finding indicates that 2-chlorobenzylamiloride’s cardiac effects are partially indirect (mediated through endogenous catecholamine mobilization), whereas DCB’s inotropy is entirely direct. Furthermore, when tested in the presence of the PDE inhibitor isobutylmethylxanthine (IBMX), 2-chlorobenzylamiloride antagonized IBMX’s positive inotropic effect, while DCB potentiated it—confirming fundamentally divergent interactions with the cAMP signaling cascade [1].

Positive Inotropy Catecholamine Release Cardiac Pharmacology Mechanism of Action

ASIC1a Inhibitory Potency Relative to Benzamil and Other Amiloride Analogs: Class-Level Positioning

While 2-chlorobenzylamiloride (o-chlorobenzamil) has not been directly tested in published head-to-head ASIC1a electrophysiology panels, class-level SAR inference can be drawn from the comprehensive amiloride analog screen by the Xiong laboratory [1]. This study established that addition of a benzyl group to the terminal guanidinyl nitrogen significantly enhances ASIC1a inhibitory activity: the potency rank order was benzamil > phenamil > DMA > amiloride > HMA ≥ MIA > EIPA [1]. The crucial structural finding was that the benzyl substitution on the guanidinyl group (present in both benzamil and 2-chlorobenzylamiloride) confers superior ASIC1a inhibition, whereas bulky 5-amino substitutions (as in EIPA, HMA, MIA) reduce activity [1]. 2-Chlorobenzylamiloride carries a 2-chlorobenzyl group at this same terminal guanidinyl position, structurally positioning it closer to benzamil than to 5-amino-substituted analogs such as EIPA. However, direct IC₅₀ data for 2-chlorobenzylamiloride on ASIC1a are lacking in the published literature; this inference is class-level and should be verified experimentally.

ASIC1a Acid-Sensing Ion Channels Stroke Neuroprotection

Mu-Opioid Receptor Binding Affinity: An Unexpected Off-Target Differentiation

Data deposited in BindingDB indicate that 2-chlorobenzylamiloride displays measurable affinity for the human mu-opioid receptor (MOR), with a Ki of 26 nM for the mu-opioid receptor (species not fully specified in the available record) and a Kd of 0.028 nM for the kappa-opioid receptor (KOR) [1]. Additionally, a separate BindingDB entry reports an IC₅₀ of 251 nM for displacement of [³H]DAMGO from recombinant human MOR [2]. These opioid receptor interactions are not shared by classic 5-amino-substituted NHE-selective amiloride analogs such as EIPA or DMA, for which opioid receptor binding data are absent from the curated literature. The presence of measurable MOR/KOR affinity suggests that 2-chlorobenzylamiloride should be used with caution in experimental systems where opioid receptor-mediated effects could confound interpretation (e.g., neuronal preparations, smooth muscle assays, pain models).

Opioid Receptor Off-Target Pharmacology Binding Selectivity Chemical Biology

Optimal Scientific and Industrial Use Cases for 2-Chlorobenzylamiloride Based on Quantitative Differentiation Evidence


Cardiac Na⁺/Ca²⁺ Exchanger (NCX) Mechanistic Studies Requiring Selectivity Over Na-K-ATPase and Ca-ATPase

2-Chlorobenzylamiloride is the preferred amiloride analog for cardiac NCX research where concurrent inhibition of Na-K-ATPase, sarcotubular Ca-ATPase, and mitochondrial function would confound results [1]. Unlike 3′,4′-dichlorobenzamil (DCB), which inhibits all five cardiac transport/enzyme systems with comparable potency, 2-chlorobenzylamiloride at low micromolar concentrations primarily targets NCX and cAMP-PDE, enabling cleaner dissection of NCX-dependent Ca²⁺ homeostasis and contractility [1]. Recommended applications include: Langendorff-perfused heart studies of NCX contribution to ischemia-reperfusion injury; isolated cardiomyocyte Ca²⁺ transient measurements where Na-K-ATPase integrity must be preserved; and ouabain-toxicity models where the compound’s unique ability to antagonize digitalis-induced contracture provides a built-in mechanistic control [1].

Epithelial Sodium Channel (ENaC) Blockade at Nanomolar Potency in Electrophysiology

With approximately 20-fold higher affinity for epithelial Na⁺ channels compared to amiloride (estimated Kd ≈ 9 nM vs. 181.9 nM for amiloride in frog skin epithelium), 2-chlorobenzylamiloride enables potent ENaC blockade at concentrations where amiloride’s off-target effects on NHE, NCX, and kinases become problematic [2]. This potency advantage is particularly valuable in: Ussing chamber studies of native epithelial tissues requiring complete ENaC inhibition with minimal non-specific effects; patch-clamp recordings of ENaC single-channel activity where low nanomolar concentrations improve signal-to-noise ratio; and epithelial transport studies in genetically modified models where compensatory upregulation of other Na⁺ transport pathways necessitates potent and sustained ENaC suppression [2].

Pharmacological Differentiation of PDE-Dependent Versus NCX-Dependent Cardiac Inotropy

The unique pharmacological fingerprint of 2-chlorobenzylamiloride—simultaneous inhibition of NCX and cAMP-PDE with a 30% catecholamine-dependent inotropic component—makes it a valuable tool for studies discriminating PDE-mediated from NCX-mediated regulation of cardiac contractility [1]. When tested against the PDE inhibitor IBMX, 2-chlorobenzylamiloride produces antagonism (in contrast to DCB, which produces potentiation), providing a functional readout that can distinguish these two mechanisms in the same preparation [1]. This application is directly relevant to: screening novel PDE inhibitors for functional cardiac selectivity; validating NCX inhibitors where PDE cross-inhibition must be quantified; and studying the intersection of β-adrenergic signaling and NCX activity in heart failure models [1].

Chemical Biology Tool for Off-Target Opioid Receptor Profiling

The documented mu-opioid receptor (MOR) affinity (Ki = 26 nM; IC₅₀ = 251 nM) and kappa-opioid receptor (KOR) affinity (Kd = 0.028 nM) of 2-chlorobenzylamiloride position it as a chemical probe for studying the intersection of ion transport pharmacology and opioid receptor biology [3][4]. In contrast, 5-amino-substituted analogs such as EIPA and DMA lack reported opioid receptor activity, making 2-chlorobenzylamiloride a distinctive tool for: investigating whether NCX or NHE inhibition modulates endogenous opioid signaling; validating opioid receptor-mediated off-target effects in neuronal or gastrointestinal preparations; and serving as a reference compound in cheminformatics screens designed to identify dual NCX/opioid ligands [3][4]. Caution: this same MOR/KOR activity represents a liability in assays where opioid-mediated confounding is undesirable; EIPA or DMA should be substituted in such cases.

Quote Request

Request a Quote for 2-Chlorobenzylamiloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.